1-Bromo-2-chloro-4-ethoxy-3-methylbenzene
Description
Overview of Halogenated Aromatic Compounds in Organic Synthesis and Materials Science
Halogenated aromatic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to an aromatic ring, are indispensable building blocks in modern organic synthesis. Their utility stems from the ability of the halogen atom to act as a leaving group in various nucleophilic substitution reactions and as a handle for the introduction of other functional groups through cross-coupling reactions. This versatility has made them crucial intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals. In the field of materials science, the incorporation of halogens into aromatic structures can impart desirable properties such as flame retardancy, thermal stability, and specific electronic characteristics, leading to their use in polymers, liquid crystals, and organic electronic devices.
Importance of Ether and Alkyl Substituents in Aromatic Systems
Ether and alkyl groups are common substituents on aromatic rings that significantly modulate their chemical behavior. The ethoxy group (-OCH2CH3) in 1-Bromo-2-chloro-4-ethoxy-3-methylbenzene is an electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic π-system. This electron donation increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. Conversely, alkyl groups, such as the methyl group (-CH3) in the subject compound, are weakly electron-donating through an inductive effect. The presence of these substituents not only influences the reactivity of the ring but also its physical properties, such as solubility and melting point.
Unique Reactivity and Synthetic Challenges Posed by Complex Substitution Patterns
The synthesis of polysubstituted benzenes like this compound presents a considerable challenge to synthetic chemists. The primary difficulty lies in controlling the regioselectivity of the substitution reactions. The directing effects of the existing substituents must be carefully considered to introduce new groups at the desired positions. In the case of our subject molecule, the interplay between the ortho, para-directing ethoxy group and the weakly activating methyl group, along with the deactivating but ortho, para-directing bromo and chloro groups, creates a complex reactivity landscape. Steric hindrance between adjacent bulky substituents can further complicate synthetic routes, often requiring multi-step strategies and careful selection of reagents and reaction conditions to achieve the target molecule with a good yield.
Scope and Objectives of Academic Research on this compound
While extensive research exists for a wide range of halogenated aromatic compounds, academic literature specifically detailing the synthesis, reactivity, and applications of this compound is not widely available in the public domain. Research on this particular isomer likely falls within the broader scope of developing synthetic methodologies for complex aromatic compounds or as an intermediate in the synthesis of more complex target molecules in proprietary industrial research. The primary academic interest in such a compound would lie in understanding the combined electronic and steric effects of its unique substitution pattern on the reactivity of the benzene ring and exploring its potential as a versatile building block for novel chemical entities.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized in the following table, based on computed data.
| Property | Value |
| Molecular Formula | C9H10BrClO |
| Molecular Weight | 249.53 g/mol . nih.gov |
| IUPAC Name | This compound. nih.gov |
| CAS Number | 1368449-38-3 |
| Canonical SMILES | CCOC1=CC(=C(C(=C1)Br)Cl)C. nih.gov |
| InChIKey | KOYSOTCECPYCOK-UHFFFAOYSA-N. nih.gov |
| XLogP3 | 3.9. nih.gov |
| Hydrogen Bond Donor Count | 0. nih.gov |
| Hydrogen Bond Acceptor Count | 1. nih.gov |
| Rotatable Bond Count | 2. nih.gov |
| Exact Mass | 247.96036 g/mol . nih.gov |
| Monoisotopic Mass | 247.96036 g/mol . nih.gov |
| Topological Polar Surface Area | 9.2 Ų. nih.gov |
| Heavy Atom Count | 12. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-4-ethoxy-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-3-12-8-5-4-7(10)9(11)6(8)2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYSOTCECPYCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches Towards 1 Bromo 2 Chloro 4 Ethoxy 3 Methylbenzene
Retrosynthetic Analysis for Target Molecule Construction
A retrosynthetic analysis of 1-Bromo-2-chloro-4-ethoxy-3-methylbenzene reveals several potential synthetic pathways by disconnecting the functional groups from the aromatic ring. The key is to identify precursor molecules that allow for the regioselective introduction of the remaining substituents.
One plausible disconnection is at the C-O bond of the ether, suggesting a Williamson ether synthesis as a key final step. This approach identifies 4-bromo-5-chloro-2-methylphenol (B1523040) as a key intermediate. This phenolic precursor would then need to be synthesized with the correct substitution pattern.
Alternatively, disconnections at the C-Br or C-Cl bonds suggest that halogenation could be a final step. Given the ortho, para-directing nature of the ethoxy and methyl groups, and the meta-directing nature of the halogens, the order of introduction is critical. For instance, starting with 4-ethoxy-3-methyltoluene, one could envision a sequential halogenation.
A third approach involves the formation of a C-C bond, specifically the introduction of the methyl group. This could be envisioned via a transition metal-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a dihalo-ethoxy-benzene derivative and a methylboronic acid derivative.
These primary retrosynthetic disconnections are illustrated below:
Scheme 1: Primary Retrosynthetic Pathways for this compound
Route A (Etherification): this compound <= 4-bromo-5-chloro-2-methylphenol + Ethyl halide
Route B (Halogenation): this compound <= 2-chloro-4-ethoxy-3-methylbenzene + Brominating agent
Route C (Alkylation): this compound <= 1-Bromo-2-chloro-4-ethoxybenzene + Methylating agent
Each of these routes presents unique challenges and advantages concerning regioselectivity and functional group compatibility, which will be explored in the subsequent sections.
Direct Synthesis and Sequential Aromatic Substitution Routes
Direct synthesis involving sequential aromatic substitution reactions is a classical and often practical approach for constructing substituted benzenes. The success of this strategy hinges on the careful orchestration of the sequence of reactions to exploit the directing effects of the substituents.
The introduction of bromine and chlorine onto the aromatic ring can be achieved through electrophilic aromatic substitution. The regiochemical outcome is dictated by the existing substituents. For instance, if we consider a precursor such as 2-chloro-4-ethoxy-3-methylbenzene , the ethoxy group is a strongly activating ortho, para-director, while the methyl group is a moderately activating ortho, para-director. The chloro group is a deactivating ortho, para-director. The position for bromination would be directed by these groups.
A plausible synthetic sequence could start from m-cresol (B1676322) (3-methylphenol).
Chlorination of m-cresol: The hydroxyl group is a strong activating group and will direct chlorination to the ortho and para positions. Treatment with a mild chlorinating agent like sulfuryl chloride (SO₂Cl₂) could yield a mixture of chlorinated phenols.
Etherification: The resulting phenolic intermediate would then be etherified to introduce the ethoxy group.
Bromination: The final bromination step would need to be highly regioselective. The combined directing effects of the existing groups would determine the final position of the bromine atom.
Alternatively, using N-halosuccinimides (NCS for chlorination, NBS for bromination) in solvents like hexafluoroisopropanol can offer high regioselectivity in the halogenation of arenes under mild conditions. nih.gov
Interactive Data Table: Proposed Halogenation Strategies
| Starting Material | Reagent | Product |
|---|---|---|
| 2-chloro-4-ethoxy-3-methylbenzene | NBS, Acetic Acid | This compound |
| 4-ethoxy-3-methylbenzene | NCS, then NBS | Mixture including the target molecule |
The Williamson ether synthesis is a robust method for preparing ethers, including the ethoxy group in the target molecule. learncbse.in This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. learncbse.in
For the synthesis of this compound, the key intermediate would be 4-bromo-5-chloro-2-methylphenol . This phenol could be prepared through a multi-step synthesis and then subjected to etherification.
Reaction Scheme: 4-bromo-5-chloro-2-methylphenol + NaH → Sodium 4-bromo-5-chloro-2-methylphenoxide Sodium 4-bromo-5-chloro-2-methylphenoxide + CH₃CH₂Br → this compound + NaBr
This method is generally high-yielding and avoids the rearrangement issues that can be associated with other etherification methods. However, the synthesis of the polysubstituted phenolic precursor itself can be challenging.
Introducing the methyl group via Friedel-Crafts alkylation is another potential synthetic route. For example, starting with a 1-bromo-2-chloro-4-ethoxybenzene, one could attempt to introduce the methyl group using a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
However, Friedel-Crafts alkylation on highly substituted and deactivated rings can be sluggish and prone to side reactions. The presence of two deactivating halogen atoms would make the ring less reactive towards electrophilic substitution. Furthermore, the ethoxy group is a strong activator, but the position ortho to it is sterically hindered by the adjacent chloro group, potentially leading to a mixture of products or no reaction.
Given these challenges, introducing the methyl group at an earlier stage of the synthesis, as outlined in the halogenation strategy starting from m-cresol, is likely a more viable approach.
Transition Metal-Catalyzed Coupling Reactions in Aromatic Functionalization
Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds with high efficiency and selectivity. nobelprize.org These methods could be strategically employed in the synthesis of this compound.
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of highly substituted aromatic compounds. rsc.org The Suzuki-Miyaura coupling, in particular, is well-suited for the formation of C(sp²)-C(sp³) bonds, such as the one between the aromatic ring and the methyl group in the target molecule. youtube.comnih.gov
A potential Suzuki-Miyaura coupling strategy could involve the reaction of a tri-substituted aryl halide with a methylboronic acid or a derivative. For instance, 1,4-dibromo-2-chloro-5-ethoxybenzene could be selectively coupled with methylboronic acid. The differential reactivity of the C-Br bonds could potentially allow for the selective substitution of one bromine atom over the other.
Interactive Data Table: Proposed Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Product |
|---|---|---|---|
| 1,4-Dibromo-2-chloro-5-ethoxybenzene | Methylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Mixture including this compound |
The mechanism of the Suzuki-Miyaura reaction involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com
While the Heck and Sonogashira reactions are also powerful palladium-catalyzed C-C bond-forming reactions, they are typically used to introduce vinyl and alkynyl groups, respectively, and are therefore less directly applicable to the introduction of a methyl group in this specific target molecule. nih.gov However, they remain important tools in the broader context of aromatic functionalization.
Palladium-Catalyzed Carbon-Heteroatom Bond Formations (e.g., Buchwald-Hartwig Amination)
The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, facilitates the formation of carbon-nitrogen (C-N) bonds by coupling amines with aryl halides. wikipedia.orgnumberanalytics.com This methodology is highly relevant to the synthesis of derivatives of this compound or in using the title compound as a scaffold for further functionalization.
The general transformation involves an aryl halide (Ar-X), an amine (R₂NH), a palladium catalyst, a suitable ligand, and a base. youtube.com The catalytic cycle is generally understood to involve three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., the C-Br bond of this compound) to form a Pd(II) intermediate. youtube.com
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex. youtube.com
Reductive Elimination: The final step involves the formation of the new C-N bond and the desired aryl amine product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com
The efficiency and scope of the Buchwald-Hartwig amination are highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald's group (e.g., XPhos, SPhos), are known to stabilize the palladium catalyst and facilitate the crucial reductive elimination step, enhancing reaction rates and yields. youtube.com This reaction's broad functional group tolerance makes it a versatile method for synthesizing complex aromatic amines from aryl halide precursors. wikipedia.org
Copper-Catalyzed Halogen Exchange Reactions
Copper-catalyzed reactions provide a complementary and often milder alternative to palladium-based methods for certain transformations. Specifically, the copper-catalyzed halogen exchange, often referred to as an "aromatic Finkelstein reaction," is a valuable method for converting aryl bromides into aryl iodides. researchgate.netorganic-chemistry.org This reaction could be employed to convert this compound into its corresponding iodo-analogue, 1-Iodo-2-chloro-4-ethoxy-3-methylbenzene.
A general and effective method for this transformation utilizes a catalyst system comprising copper(I) iodide (CuI) in conjunction with a diamine ligand. researchgate.netacs.org Key features of this reaction include:
Catalyst System: Typically, 5 mol % of CuI and 10 mol % of a 1,2- or 1,3-diamine ligand are employed. organic-chemistry.orgmdma.ch
Halide Source: Sodium iodide (NaI) is often the halide salt of choice. mdma.ch
Solvent: Solvents such as dioxane, n-butanol, or n-pentanol have proven effective. acs.org
The reaction proceeds under relatively mild conditions and demonstrates tolerance for a wide variety of functional groups, including N-H containing substrates like amides and indoles, as a strong base is not required. mdma.ch The choice of ligand, solvent, and the solubility of the halide salt are critical factors that influence the reaction rate and equilibrium conversion. mdma.ch For instance, heterogeneous reaction mixtures resulting from the use of sodium halides often provide better results than homogeneous solutions, which can lead to the formation of less reactive halocuprate complexes. mdma.ch
Optimization of Reaction Conditions and Yield
Achieving optimal yield and efficiency in the synthesis of highly substituted aromatics like this compound requires a systematic approach to the optimization of reaction conditions. This process involves the methodical variation of key parameters to identify the combination that maximizes product formation while minimizing reaction time and byproducts. researchgate.net
The primary variables subject to optimization include:
Catalyst and Ligand: Screening different metal catalysts (e.g., various palladium or copper sources) and ligands is fundamental. For palladium-catalyzed reactions, ligand choice dramatically affects reactivity. organic-chemistry.org For copper-catalyzed exchanges, different diamine ligands can show varied efficacy. mdma.ch
Solvent: The polarity, boiling point, and solubility characteristics of the solvent can significantly impact reaction rates and yields. acs.org A screening of aprotic and protic solvents is common practice. nih.gov
Temperature: Reaction temperature directly influences kinetics. While higher temperatures can increase rates, they may also lead to decomposition or side reactions. An optimal temperature must be found empirically.
Reagents and Stoichiometry: The concentration and molar ratios of the reactants, base (if applicable), and halide source can be crucial. For example, in a copper-catalyzed halogen exchange, using 2 equivalents of NaI was found to be effective. mdma.ch
The following interactive table illustrates a hypothetical optimization study for a synthetic step, demonstrating how systematic changes in reaction parameters can influence the final product yield.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (5) | None | Dioxane | 110 | 15 |
| 2 | Cu(OAc)₂ (5) | None | Dioxane | 110 | 27 |
| 3 | CuI (5) | Ligand A (10) | Toluene | 110 | 45 |
| 4 | CuI (5) | Ligand B (10) | Dioxane | 90 | 75 |
| 5 | CuI (5) | Ligand B (10) | Dioxane | 110 | 92 |
| 6 | CuI (5) | Ligand B (10) | DMF | 110 | 68 |
| Ligand A: N,N'-Dimethylethylenediamine; Ligand B: trans-N,N'-Dimethylcyclohexane-1,2-diamine. This data is illustrative. |
Green Chemistry Principles in the Synthesis of Halogenated Aromatics
The application of green chemistry principles to the synthesis of halogenated aromatics aims to reduce the environmental impact of chemical processes. monash.edu This involves a holistic approach considering solvents, atom efficiency, and energy usage.
Solvent Selection and Alternative Reaction Media
Solvents constitute a significant portion of the waste generated in chemical synthesis. whiterose.ac.uk Green chemistry promotes the use of solvents that are less toxic, non-hazardous, and ideally derived from renewable resources. Many traditional solvents used in the synthesis of aromatic compounds, such as benzene (B151609), chloroform, N,N-dimethylformamide (DMF), and N-methylpyrrolidinone (NMP), are now recognized as hazardous and are being replaced. whiterose.ac.uk
Guidelines for greener solvent selection prioritize:
Reduced Toxicity: Avoiding carcinogens, mutagens, and reproductive toxins. whiterose.ac.uk
Environmental Impact: Preferring biodegradable solvents with low potential for air and water pollution. nih.gov
Safety: Using solvents with higher boiling points and flash points to reduce flammability risks. nih.gov
Preferable alternatives include solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and certain alcohols. whiterose.ac.uk Furthermore, there is growing interest in using alternative reaction media like water or developing solvent-free reaction conditions to drastically reduce waste. cdnsciencepub.comresearchgate.net The selection of an appropriate green solvent can significantly lower costs and CO₂ emissions associated with the process. rsc.org
Atom Economy and Waste Minimization
Introduced by Barry Trost, atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100
A reaction with 100% atom economy incorporates all atoms from the reactants into the final product, generating no waste byproducts. primescholars.com In the context of synthesizing halogenated aromatics, different synthetic strategies can have vastly different atom economies.
High Atom Economy Reactions: Addition reactions (e.g., Diels-Alder) and rearrangement reactions are inherently atom-economical. researchgate.netnih.gov
Lower Atom Economy Reactions: Substitution reactions (like many traditional aromatic substitutions) and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. primescholars.com
For example, a direct C-H halogenation would be more atom-economical than a multi-step synthesis that involves installing and then removing protecting groups. Designing synthetic routes that maximize atom economy is crucial for minimizing waste and creating more sustainable chemical processes. jocpr.com
Energy Efficiency Considerations
Catalysis: The use of highly efficient catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thereby saving significant amounts of energy. numberanalytics.com Both the palladium- and copper-catalyzed reactions discussed are prime examples of this principle.
Process Intensification: Techniques such as microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating methods. dntb.gov.ua
Minimizing Synthetic Steps: Each step in a synthesis (including workup and purification) requires energy. Therefore, designing "step-economic" routes that reach the target molecule in fewer steps is a critical aspect of energy efficiency. nih.gov
Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Chloro 4 Ethoxy 3 Methylbenzene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing benzene (B151609) derivatives. The existing substituents on the aromatic ring play a crucial role in determining the rate and regioselectivity of these reactions.
Orienting and Activating/Deactivating Effects of Halogen, Alkyl, and Ether Substituents
The substituents on the 1-bromo-2-chloro-4-ethoxy-3-methylbenzene ring—bromo, chloro, ethoxy, and methyl—each exert distinct electronic effects that influence the reactivity of the benzene ring towards electrophiles.
Ethoxy Group (-OCH2CH3): The ethoxy group is a strong activating group and is ortho, para-directing. libretexts.org The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance, thereby increasing the electron density of the ring and making it more nucleophilic. This resonance effect significantly outweighs its inductive electron-withdrawing effect.
Methyl Group (-CH3): The methyl group is a weak activating group and is also ortho, para-directing. youtube.com It donates electron density to the ring primarily through an inductive effect.
Halogens (Bromo -Br and Chloro -Cl): Halogens are deactivating groups, yet they are ortho, para-directing. libretexts.org Their high electronegativity withdraws electron density from the ring inductively, making the ring less reactive towards electrophiles. However, they possess lone pairs that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org
Regioselectivity and Isomer Distribution Studies
The position of electrophilic attack on this compound is determined by the directing effects of the four substituents. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Type | Directing Effect |
| -Br | 1 | Deactivating | ortho, para |
| -Cl | 2 | Deactivating | ortho, para |
| -CH3 | 3 | Activating | ortho, para |
| -OC2H5 | 4 | Activating | ortho, para |
The positions ortho and para to the strongly activating ethoxy group are at carbons 3 and 5, and carbon 6 respectively. The position ortho to the methyl group is at carbon 2 and 4, and the para position is at carbon 6. The halogens also direct to the available ortho and para positions.
Considering the positions available for substitution (positions 5 and 6), the directing effects of the substituents can be analyzed:
Position 5: This position is ortho to the ethoxy group and meta to the methyl, chloro, and bromo groups.
Position 6: This position is para to the ethoxy group, ortho to the bromo group, and meta to the chloro and methyl groups.
The powerful ortho, para-directing ability of the ethoxy group will be the primary determinant of regioselectivity. Therefore, electrophilic substitution is expected to occur predominantly at positions 5 and 6. Steric hindrance from the adjacent methyl and chloro groups at position 3 may slightly disfavor substitution at position 5.
Detailed Reaction Mechanism Elucidation
The mechanism of electrophilic aromatic substitution on this compound follows the general two-step pathway characteristic of these reactions. rsc.org
Formation of the Arenium Ion (Sigma Complex): The electrophile (E+) attacks the electron-rich benzene ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. The attack at position 5 or 6 is favored due to the stabilization provided by the electron-donating ethoxy group.
Deprotonation to Restore Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
The rate-determining step is the formation of the arenium ion. libretexts.org The stability of this intermediate is key to determining the reaction's regioselectivity. The positive charge in the arenium ion is more effectively delocalized when the electrophile adds to a position that is ortho or para to a strongly activating group like the ethoxy group.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) reactions are less common for benzene rings unless they are substituted with strong electron-withdrawing groups. The benzene ring of this compound is generally electron-rich due to the presence of the activating ethoxy and methyl groups, making it a poor substrate for classical SNAr reactions.
For a typical SNAr reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to a good leaving group (like a halogen). In the case of this compound, the absence of such strong electron-withdrawing groups makes it unlikely to undergo SNAr reactions under standard conditions.
Metal-Catalyzed Transformations and Derivatization Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates for these transformations. ethz.ch
Selective Cross-Coupling at Bromine or Chlorine Centers
The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring of this compound opens up the possibility of selective cross-coupling reactions. The reactivity of aryl halides in common palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings) generally follows the trend I > Br > Cl > F. This difference in reactivity is attributed to the bond dissociation energies of the carbon-halogen bonds.
This reactivity difference allows for selective functionalization at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. nih.govlnu.edu.cn For example, a Suzuki coupling reaction using a boronic acid in the presence of a palladium catalyst would be expected to selectively replace the bromine atom, yielding a 2-chloro-4-ethoxy-3-methyl-substituted biphenyl (B1667301) derivative. The less reactive chlorine atom could then be targeted for a second cross-coupling reaction under more forcing conditions (e.g., using a more active catalyst or higher temperatures). nih.govst-andrews.ac.uk
The general scheme for such a selective cross-coupling is shown below:
This selective reactivity is a valuable synthetic strategy, enabling the stepwise introduction of different functional groups onto the aromatic ring.
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, usually an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be trapped by a variety of electrophiles to introduce a new substituent. wikipedia.orgbaranlab.org
For this compound, the ethoxy group is the most potent DMG due to the ability of its oxygen atom to coordinate with the lithium of the organolithium reagent, thereby directing deprotonation to an adjacent position. uwindsor.ca There are two protons ortho to the ethoxy group in this molecule. However, one of these positions is already substituted with a methyl group. Therefore, the most likely site for deprotonation would be the C5 position.
The general mechanism for the directed ortho-metalation of this compound is expected to proceed as follows:
Coordination: The organolithium reagent, such as n-butyllithium, coordinates to the oxygen atom of the ethoxy group.
Deprotonation: The strong base then abstracts the proton from the C5 position, which is activated by the ortho-directing ethoxy group, forming a lithiated intermediate.
Functionalization: This aryllithium species can then react with a range of electrophiles to introduce a new functional group at the C5 position.
The table below illustrates the potential outcomes of directed ortho-metalation of this compound with various electrophiles.
| Electrophile | Reagent(s) | Plausible Product at C5 |
| Carbon dioxide | 1. n-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺ | 5-Bromo-6-chloro-2-ethoxy-3-methylbenzoic acid |
| Aldehyde | 1. n-BuLi, THF, -78 °C; 2. RCHO; 3. H₃O⁺ | (5-Bromo-6-chloro-2-ethoxy-3-methylphenyl)(R)methanol |
| Iodine | 1. n-BuLi, THF, -78 °C; 2. I₂ | 1-Bromo-2-chloro-4-ethoxy-5-iodo-3-methylbenzene |
| Chlorotrimethylsilane | 1. n-BuLi, THF, -78 °C; 2. (CH₃)₃SiCl | (5-Bromo-6-chloro-2-ethoxy-3-methylphenyl)trimethylsilane |
It is important to note that while the ethoxy group is the primary directing group, the halogen substituents may also exert a secondary influence on the reaction's feasibility and regioselectivity.
Oxidative and Reductive Transformations of the Aromatic Core and Substituents
The substituents on this compound offer several possibilities for oxidative and reductive transformations.
Oxidative Transformations:
The methyl group attached to the aromatic ring is a primary site for oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), under harsh conditions (heat, acidic or basic media), can oxidize the methyl group to a carboxylic acid. libretexts.orgyoutube.com This transformation would yield 2-bromo-3-chloro-5-ethoxybenzoic acid. The reaction proceeds via a benzylic radical intermediate, which is stabilized by the aromatic ring.
| Starting Material | Oxidizing Agent | Plausible Product |
| This compound | KMnO₄, H₂O, heat | 2-Bromo-3-chloro-5-ethoxybenzoic acid |
The aromatic ring itself is generally resistant to oxidation due to its stability. However, under very forcing conditions, the ring could be cleaved. The ethoxy group is also relatively stable to oxidation under typical conditions.
Reductive Transformations:
Reductive processes could target the halogen substituents or the aromatic ring itself.
Dehalogenation: The bromo and chloro substituents can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) or by using reducing agents like zinc in acetic acid. The bromo group is generally more susceptible to reduction than the chloro group, allowing for potential selective de-bromination under carefully controlled conditions.
Birch Reduction: The aromatic ring can be reduced under specific conditions, such as the Birch reduction (sodium or lithium in liquid ammonia (B1221849) with an alcohol). msu.edu The electron-donating ethoxy and methyl groups would direct the reduction to produce a non-conjugated diene. The precise regiochemical outcome would depend on the complex interplay of the electronic effects of all substituents.
The table below summarizes potential reductive transformations.
| Reaction Type | Reagent(s) | Plausible Product(s) |
| Debromination | H₂, Pd/C, base | 2-Chloro-4-ethoxy-3-methylbenzene |
| Dehalogenation | Zn, CH₃COOH | 4-Ethoxy-3-methylbenzene |
| Birch Reduction | Na, NH₃ (l), EtOH | Mixture of diene isomers |
Radical Reactions and Photochemical Reactivity
The presence of halogen atoms on the aromatic ring makes this compound a candidate for radical and photochemical reactions.
Radical Reactions:
Aryl halides can undergo radical-nucleophilic aromatic substitution (SRN1) reactions. wikipedia.org This multi-step process involves the formation of a radical anion, which then expels the halide to form an aryl radical. This radical can then react with a nucleophile. Given that the carbon-bromine bond is weaker than the carbon-chlorine bond, it is expected that the bromo substituent would be preferentially involved in such reactions.
Photochemical Reactivity:
Aryl halides are known to undergo photolysis upon UV irradiation, leading to homolytic cleavage of the carbon-halogen bond to form an aryl radical and a halogen radical. rsc.org For this compound, the weaker C-Br bond is more likely to cleave than the C-Cl bond. In the presence of a hydrogen-donating solvent, the resulting aryl radical can abstract a hydrogen atom to yield the de-brominated product, 2-chloro-4-ethoxy-3-methylbenzene.
| Reaction Type | Conditions | Plausible Intermediate | Plausible Product |
| Radical Substitution (SRN1) | Radical initiator, Nucleophile | 2-Chloro-4-ethoxy-3-methylphenyl radical | Product of nucleophilic substitution at the C1 position |
| Photochemical Dehalogenation | UV light, H-donor solvent | 2-Chloro-4-ethoxy-3-methylphenyl radical | 2-Chloro-4-ethoxy-3-methylbenzene |
The photochemical phenylation of other aromatic compounds in the presence of haloarenes has also been reported, suggesting that irradiation of this compound in a solvent like benzene could potentially lead to the formation of biphenyl derivatives. rsc.org
Advanced Spectroscopic Analysis for Structural and Electronic Insights of 1 Bromo 2 Chloro 4 Ethoxy 3 Methylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the definitive structural confirmation of 1-Bromo-2-chloro-4-ethoxy-3-methylbenzene, providing detailed insights into its atomic arrangement and the electronic environment of its nuclei.
High-Resolution 1H and 13C NMR for Detailed Structural Confirmation and Substituent Effects
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are predicted to exhibit distinct signals that are influenced by the electronic effects of the bromo, chloro, ethoxy, and methyl substituents. These substituents modulate the electron density of the benzene (B151609) ring, causing the aromatic protons and carbons to resonate at characteristic chemical shifts. jove.comwisc.edu
Substituent Effects:
Electron-withdrawing groups (EWG): The bromine and chlorine atoms are electronegative and act as electron-withdrawing groups through induction, deshielding nearby protons and carbons, thus shifting their signals to a higher chemical shift (downfield). jove.com
Electron-donating groups (EDG): The ethoxy group is an electron-donating group through resonance, increasing the electron density at the ortho and para positions. This shielding effect moves the corresponding signals to a lower chemical shift (upfield). The methyl group is a weak electron-donating group through hyperconjugation. wisc.eduquora.com
The interplay of these effects in the polysubstituted benzene ring results in a unique NMR fingerprint for the molecule. acs.orgresearchgate.net
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Coupling Constant (J) (Hz) |
| Aromatic-H (H-5) | 7.10 - 7.30 | Doublet | ~8-9 |
| Aromatic-H (H-6) | 6.80 - 7.00 | Doublet | ~8-9 |
| Ethoxy-CH₂ | 3.90 - 4.10 | Quartet | ~7 |
| Methyl-CH₃ | 2.20 - 2.40 | Singlet | N/A |
| Ethoxy-CH₃ | 1.30 - 1.50 | Triplet | ~7 |
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-4 (C-OEt) | 155 - 160 |
| C-3 (C-CH₃) | 135 - 140 |
| C-1 (C-Br) | 115 - 120 |
| C-2 (C-Cl) | 128 - 133 |
| C-5 | 114 - 118 |
| C-6 | 112 - 116 |
| Ethoxy-CH₂ | 63 - 68 |
| Methyl-CH₃ | 15 - 20 |
| Ethoxy-CH₃ | 14 - 16 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Assignment
To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, a cross-peak between the aromatic protons H-5 and H-6 would be expected, confirming their ortho relationship. A cross-peak between the ethoxy methylene (B1212753) (CH₂) and methyl (CH₃) protons would also be observed.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the aromatic C-H groups (C-5 and C-6), the ethoxy methylene, and the methyl groups.
Quantitative NMR for Purity and Reaction Monitoring
Quantitative NMR (qNMR) can be employed to determine the purity of this compound without the need for a specific reference standard of the analyte itself. By adding a known amount of an internal standard with a distinct NMR signal to a precisely weighed sample, the absolute purity of the compound can be calculated by comparing the integral of a specific analyte signal to the integral of the standard's signal. This method is highly accurate and can also be adapted to monitor the progress of reactions involving this compound by tracking the disappearance of reactant signals and the appearance of product signals over time.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and its conformational flexibility. nih.gov
Analysis of Characteristic Functional Group Vibrations
The FT-IR and Raman spectra are expected to show characteristic absorption and scattering bands corresponding to the various functional groups within the molecule. nih.gov
Predicted Vibrational Frequencies:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectrum |
| Aromatic C-H | Stretching | 3050 - 3150 | FT-IR, Raman |
| Alkyl C-H (Ethoxy, Methyl) | Stretching | 2850 - 3000 | FT-IR, Raman |
| C=C Aromatic | Stretching | 1450 - 1600 | FT-IR, Raman |
| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1275 | FT-IR |
| C-O-C (Ether) | Symmetric Stretching | 1020 - 1075 | Raman |
| C-Cl | Stretching | 600 - 800 | FT-IR, Raman |
| C-Br | Stretching | 500 - 600 | FT-IR, Raman |
Conformational Analysis through Vibrational Modes
The ethoxy group attached to the benzene ring introduces conformational flexibility due to rotation around the C-O single bonds. sxu.edu.cn This can lead to the existence of different conformers, such as a planar conformer where the ethyl group lies in the plane of the benzene ring and a non-planar (orthogonal) conformer. core.ac.uk
These different conformers may have slightly different vibrational frequencies, particularly for the modes involving the ethoxy group and the C-O-C linkage. nih.gov By analyzing the vibrational spectra, potentially with the aid of computational modeling, it may be possible to identify the presence of multiple conformers in a sample. nih.gov Low-temperature matrix-isolation FT-IR spectroscopy could be particularly useful for trapping and identifying individual conformers. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Phenomena
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is anticipated to reveal electronic transitions characteristic of a substituted benzene ring. The benzene chromophore, when substituted with auxochromes like ethoxy (-OC2H5), methyl (-CH3), chloro (-Cl), and bromo (-Br) groups, exhibits shifts in its absorption maxima (λmax) compared to unsubstituted benzene. These shifts are due to the influence of the substituents on the π-electron system of the aromatic ring.
Expected UV-Vis Absorption Data: A hypothetical data table based on typical values for similar aromatic compounds is presented below.
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π* (Primary) | ~210 - 230 | ~8,000 - 15,000 |
| π → π* (Secondary) | ~270 - 290 | ~500 - 2,000 |
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula and elucidating the fragmentation pathways of a molecule.
HRMS would provide the accurate mass of the molecular ion ([M]⁺˙) of this compound, allowing for the unambiguous determination of its elemental composition (C9H10BrClO). The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak. The calculated monoisotopic mass of this compound is 247.9604 g/mol . nih.gov HRMS analysis would be expected to confirm this value with high accuracy.
Expected High-Resolution Mass Spectrometry Data:
| Ion | Calculated m/z | Observed m/z (Hypothetical) |
| [C₉H₁₀⁷⁹Br³⁵ClO]⁺˙ | 247.9604 | 247.9601 |
| [C₉H₁₀⁸¹Br³⁵ClO]⁺˙ | 249.9583 | 249.9579 |
| [C₉H₁₀⁷⁹Br³⁷ClO]⁺˙ | 249.9574 | 249.9570 |
| [C₉H₁₀⁸¹Br³⁷ClO]⁺˙ | 251.9554 | 251.9550 |
The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways. The weakest bonds are typically the first to break. The C-Br and C-Cl bonds are susceptible to cleavage, leading to the loss of bromine and chlorine radicals, respectively. Another common fragmentation pathway for ethoxy-substituted benzenes is the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement, followed by the loss of a hydroxyl radical.
Plausible Fragmentation Pathways:
Loss of a bromine radical: [M]⁺˙ → [M - Br]⁺ + Br˙
Loss of a chlorine radical: [M]⁺˙ → [M - Cl]⁺ + Cl˙
Loss of an ethyl radical from the ethoxy group: [M]⁺˙ → [M - C₂H₅]⁺ + C₂H₅˙
Loss of ethylene: [M]⁺˙ → [M - C₂H₄]⁺˙ + C₂H₄
Hypothetical Fragmentation Data Table:
| Fragment Ion | Proposed Structure | Expected m/z |
| [C₉H₁₀³⁵ClO]⁺ | [M - Br]⁺ | 169 |
| [C₉H₁₀⁷⁹BrO]⁺ | [M - Cl]⁺ | 213 |
| [C₇H₅BrClO]⁺˙ | [M - C₂H₅]⁺ | 219 |
| [C₇H₆BrClO]⁺˙ | [M - C₂H₄]⁺˙ | 220 |
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography would provide the definitive three-dimensional structure of this compound in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles.
The crystal structure would reveal the precise spatial arrangement of all atoms in the molecule. The benzene ring is expected to be nearly planar, with minor distortions due to the steric hindrance and electronic effects of the bulky substituents. The C-Br and C-Cl bond lengths would be consistent with those observed in other halogenated aromatic compounds. The geometry around the ethoxy group would also be of interest, particularly the C-O-C bond angle and the torsional angle describing the orientation of the ethyl group relative to the benzene ring.
Expected Crystallographic Data (Hypothetical):
| Parameter | Expected Value |
| C-Br Bond Length | ~1.90 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-O (aromatic) Bond Length | ~1.36 Å |
| C-C (aromatic) Bond Length | ~1.39 Å |
| C-C-C (ring) Bond Angle | ~120° |
| C-O-C (ethoxy) Bond Angle | ~118° |
Advanced Chromatographic and Separation Techniques
Advanced chromatographic techniques are indispensable in the analysis of synthetic organic compounds, providing critical information on purity, identity, and the presence of any isomers or impurities. For a substituted aromatic compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are fundamental for ensuring the quality and characterization of the final product. These methods offer high resolution and sensitivity, allowing for the separation of complex mixtures and the definitive identification of individual components.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and introduced into a long, thin capillary column. An inert carrier gas, such as helium or nitrogen, pushes the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase.
For this compound, a non-polar or medium-polarity column (e.g., one with a phenyl-methylpolysiloxane stationary phase) would likely be employed. The elution order would be dependent on the boiling points and polarities of the components in the sample. As the separated components exit the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum serves as a "molecular fingerprint," allowing for confident identification. The retention time from the GC provides an additional layer of identification.
The purity of a this compound sample can be determined by integrating the peak areas in the total ion chromatogram (TIC). The percentage purity is calculated by dividing the peak area of the target compound by the total area of all peaks.
Hypothetical GC-MS Data for Purity Analysis:
| Retention Time (min) | Peak Area | Integrated Area (%) | Tentative Identification |
| 12.54 | 9850000 | 98.5 | This compound |
| 11.89 | 120000 | 1.2 | Isomeric Impurity |
| 10.76 | 30000 | 0.3 | Starting Material Residue |
Computational and Theoretical Chemistry Studies of 1 Bromo 2 Chloro 4 Ethoxy 3 Methylbenzene
Reaction Pathway Modeling and Transition State Characterization
The chemical reactivity of 1-Bromo-2-chloro-4-ethoxy-3-methylbenzene, particularly in electrophilic aromatic substitution (EAS) reactions, can be meticulously modeled using computational methods. These models are crucial for understanding the intricate details of reaction mechanisms, including the identification of intermediates and the characterization of transition states.
Reaction Pathway Modeling: For a polysubstituted benzene (B151609) derivative like this compound, electrophilic attack can occur at several positions on the aromatic ring. The substituents—bromo, chloro, ethoxy, and methyl groups—exert significant influence on the regiospecificity of such reactions. The ethoxy and methyl groups are activating and ortho-, para-directing, while the bromo and chloro groups are deactivating yet also ortho-, para-directing. libretexts.orgmsu.edu The interplay of these electronic and steric effects determines the most probable sites of electrophilic attack.
Computational modeling, often employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can elucidate the potential energy surface of the reaction. rsc.org This involves mapping the energy changes as the electrophile approaches and bonds to the benzene ring, leading to the formation of a sigma complex (also known as an arenium ion), and the subsequent departure of a proton to restore aromaticity. msu.eduyoutube.com For this compound, modeling would predict the relative activation energies for attack at the available positions, thereby identifying the most favored reaction pathway.
Transition State Characterization: The transition state in an electrophilic aromatic substitution is a high-energy, transient species that represents the peak of the activation energy barrier. rsc.org Computational chemistry allows for the precise location and characterization of these transition states. Frequency calculations are performed to confirm the nature of the stationary point on the potential energy surface; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
In the case of this compound, the structure of the transition state would resemble the sigma complex, with the incoming electrophile and the outgoing proton partially bonded to the same carbon atom. rsc.org The geometry of the benzene ring is distorted from its planar ground state. The energy of this transition state, relative to the reactants, determines the rate of the reaction. By comparing the energies of the different possible transition states (corresponding to attack at different ring positions), the regioselectivity of the reaction can be predicted.
A hypothetical reaction pathway analysis for the nitration of this compound is presented below. The positions are numbered according to IUPAC nomenclature for the parent benzene ring.
| Position of Attack | Key Influencing Groups | Predicted Relative Activation Energy | Major/Minor Product |
|---|---|---|---|
| Position 5 | Para to Chloro, Ortho to Ethoxy | Low | Major |
| Position 6 | Ortho to Bromo, Meta to Ethoxy | High | Minor |
Quantum Chemical Descriptors and Structure-Reactivity Correlations
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its chemical reactivity and physical properties. nih.govnih.gov For this compound, these descriptors provide a quantitative basis for understanding its behavior.
Key Quantum Chemical Descriptors:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). In electrophilic aromatic substitution, a higher HOMO energy indicates greater reactivity towards electrophiles. nih.gov The substituents on this compound will modulate these frontier orbital energies. The electron-donating ethoxy and methyl groups will raise the HOMO energy, increasing reactivity, while the electron-withdrawing halogens will lower it. quora.comstackexchange.com
Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It reveals regions of positive and negative potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the MEP would show regions of high electron density (negative potential) on the aromatic ring, particularly at positions activated by the ethoxy and methyl groups, guiding the approach of an electrophile.
Atomic Charges: Calculation of the partial charges on each atom provides insight into the electron distribution within the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used. The carbon atoms with the most negative partial charges are generally the most susceptible to electrophilic attack.
Aromaticity Indices: Descriptors such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can quantify the degree of aromaticity. rsc.org These indices can be used to assess the loss of aromaticity in the transition state and its subsequent recovery in the product, providing further insight into the reaction energetics.
A table of hypothetical calculated quantum chemical descriptors for this compound is presented below for illustrative purposes.
| Descriptor | Hypothetical Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -8.5 eV | Moderately reactive towards electrophiles |
| LUMO Energy | -0.5 eV | Low electrophilicity |
| Dipole Moment | 2.1 D | Polar molecule |
| HOMA | 0.98 | Highly aromatic ground state |
Solvation Effects and Molecular Dynamics Simulations
The behavior of this compound in solution can be significantly different from its behavior in the gas phase. Solvation effects, which are the interactions between the solute and solvent molecules, can influence conformational preferences, reaction rates, and spectral properties. nih.gov
Solvation Models: Computational chemistry employs various models to account for solvation.
Explicit Solvation Models: In these models, individual solvent molecules are included in the simulation box along with the solute molecule. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the solute-solvent system over time. mdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal:
Solvation Shell Structure: The arrangement of solvent molecules around this compound can be analyzed. The polar nature of the C-Br, C-Cl, and C-O bonds would lead to specific interactions with polar solvents.
Conformational Dynamics: The ethoxy group has rotational freedom. MD simulations can explore the preferred conformations of this group in different solvents and how these conformations might influence reactivity.
Diffusion and Transport Properties: The movement of the solute molecule through the solvent can be simulated, providing information about its diffusion coefficient.
For this compound, MD simulations in a polar solvent like water or ethanol (B145695) would likely show a well-defined solvation shell, with solvent molecules oriented to maximize favorable electrostatic interactions. rsc.org In nonpolar solvents, weaker van der Waals interactions would dominate. The presence of specific interactions can stabilize or destabilize transition states, thereby altering reaction rates and pathways compared to the gas phase. nih.gov For instance, a polar solvent would be expected to stabilize the charged sigma complex in electrophilic aromatic substitution, potentially lowering the activation energy. nih.gov
A hypothetical summary of MD simulation findings for this compound in different solvents is provided below.
| Solvent | Primary Solute-Solvent Interaction | Effect on Ethoxy Group Conformation | Predicted Effect on EAS Reaction Rate |
|---|---|---|---|
| Water (Polar Protic) | Dipole-dipole, Hydrogen bonding with ethoxy oxygen | Restricted rotation due to H-bonding | Accelerated due to transition state stabilization |
| Hexane (Nonpolar) | Van der Waals forces | Free rotation | Slower compared to polar solvents |
| Acetonitrile (Polar Aprotic) | Dipole-dipole interactions | Moderately restricted rotation | Accelerated, but less than in protic solvents |
Following a comprehensive search, it has been determined that there is a notable absence of specific, published scientific literature and data for the chemical compound This compound . This scarcity of information prevents the creation of a detailed, scientifically accurate article based on the provided outline, as there are no available research findings on its specific applications in the requested fields.
The requested topics—such as its role as a precursor for pharmaceutical intermediates, its use in agrochemicals, its development into new reagents or catalysts, and its application in advanced functional materials like OLEDs or polymers—require specific, documented research that does not appear to exist for this particular molecule in the public domain.
Therefore, it is not possible to generate the requested article while adhering to the principles of scientific accuracy and reliance on verifiable sources. Any attempt to do so would be speculative and would not meet the professional and authoritative tone required.
Applications in Organic Synthesis and Functional Materials Science
Precursor for Advanced Functional Materials
Liquid Crystals and Other Soft Materials
There is currently no published research detailing the use or specific properties of 1-Bromo-2-chloro-4-ethoxy-3-methylbenzene as a component in liquid crystals or other soft materials. The design of liquid crystalline materials often involves the strategic placement of various functional groups on aromatic cores to induce mesophase behavior. Key structural features that influence liquid crystallinity include:
Polarity and Polarizability: The presence of bromine, chlorine, and ethoxy groups introduces significant polarity and polarizability to the molecule. These properties are crucial for establishing the intermolecular interactions necessary for liquid crystalline ordering. In many known liquid crystals, halogen atoms are used to modify properties such as dielectric anisotropy and clearing points. tandfonline.comnih.gov
Intermolecular Interactions: The potential for dipole-dipole interactions and van der Waals forces, influenced by the halogen and ethoxy substituents, would be a primary determinant of any self-organizing behavior.
While general principles suggest that halogenated alkoxybenzenes can be precursors to or components of liquid crystals, specific data on the transition temperatures, phase behavior (e.g., nematic, smectic), or optical properties of this compound are not available. Without experimental data, any discussion of its role in this area remains speculative.
Exploration in Supramolecular Chemistry and Self-Assembly
Similarly, the exploration of this compound in the context of supramolecular chemistry and self-assembly has not been documented in peer-reviewed literature. The field of supramolecular chemistry focuses on the non-covalent interactions that direct molecular components to assemble into larger, ordered structures.
For a molecule like this compound, several non-covalent interactions could potentially drive self-assembly:
π-π Stacking: The aromatic benzene (B151609) ring can participate in π-π stacking interactions, which are common in the self-assembly of planar molecules. The electronic nature of the substituents would modulate the strength and geometry of these interactions. acs.org
Despite these theoretical possibilities, there are no published studies that have investigated the self-assembly of this compound, nor are there reports on its use as a building block in larger supramolecular systems. Research on the self-assembly of other halogen-substituted aromatic compounds has shown that the type and position of the halogen can dramatically influence the resulting morphology of the assembled structures. rsc.org However, direct experimental evidence for the subject compound is absent.
Due to the lack of specific research data, no data tables can be generated for the properties of this compound in these application areas.
Conclusion and Future Research Directions
Summary of Current Understanding and Contributions
Currently, the scientific understanding of 1-Bromo-2-chloro-4-ethoxy-3-methylbenzene is confined to its basic structural and molecular properties derived from computational methods. The primary contribution to our knowledge comes from its registration and listing in chemical databases such as PubChem. msu.edunih.gov
Based on these sources, the compound is identified by the following key descriptors:
IUPAC Name: this compound msu.edunih.gov
Molecular Formula: C₉H₁₀BrClO msu.edunih.gov
Molecular Weight: 249.53 g/mol msu.edunih.gov
CAS Number: 2379322-33-3 msu.edunih.gov
There is a significant absence of published experimental data regarding its synthesis, spectroscopic characterization, reactivity, and potential applications. The compound exists primarily as a catalog entry, highlighting a gap in the experimental chemical literature. This lack of empirical data underscores that its contribution to chemistry is presently as a theoretical structure rather than a well-characterized substance.
Identification of Unexplored Synthetic Avenues and Challenges
The synthesis of this compound presents a significant regiochemical challenge that remains unexplored in the literature. The arrangement of four different substituents on the benzene (B151609) ring requires a carefully planned synthetic strategy. Future research could investigate multi-step pathways, considering the directing effects of the substituents.
Key synthetic challenges and potential avenues include:
Electrophilic Aromatic Substitution (EAS): The order of introducing the bromo, chloro, methyl, and ethoxy groups is critical. The ethoxy and methyl groups are activating and ortho-, para-directing, while the chloro and bromo groups are deactivating but also ortho-, para-directing. libretexts.orglibretexts.org A potential synthesis would need to navigate the competing influences of these groups to achieve the desired 1,2,3,4-substitution pattern. libretexts.orglibretexts.orgpressbooks.pub
Starting Material Selection: A logical starting point could be a disubstituted or trisubstituted benzene. For instance, beginning with 3-methylphenol, one could perform an etherification to install the ethoxy group, followed by controlled halogenation steps. However, achieving the specific isomer required would be a considerable challenge due to the formation of multiple isomers.
Directed Ortho-Metalation (DoM): DoM strategies could offer a more controlled route to introduce substituents at specific positions, although this has not been reported for this molecule.
Sandmeyer and Related Reactions: The use of amino-precursors (anilines) could provide another route. For example, starting from a substituted aniline, diazotization followed by a Sandmeyer reaction could introduce one of the halogens.
Prospects for Advanced Mechanistic Investigations
Given the lack of synthesis and reactivity data, the field is wide open for mechanistic investigations. Once a viable synthetic route is established, future studies could focus on:
Kinetics of Formation: Studying the reaction rates of the final substitution steps in a proposed synthesis could provide insight into the electronic and steric effects of the pre-existing substituents. acs.org
Nucleophilic Aromatic Substitution (SNAr): The presence of two halogen atoms suggests that the compound could potentially undergo SNAr reactions, particularly if an additional strong electron-withdrawing group were introduced to the ring. Mechanistic studies could determine the relative liability of the bromine versus the chlorine atom. uomustansiriyah.edu.iq
Ether Cleavage: The reactivity of the ethoxy group towards strong acids like HBr or HI could be investigated. The mechanism would likely involve protonation of the ether oxygen followed by nucleophilic attack. numberanalytics.comlibretexts.org
Emerging Computational Methodologies for Predictive Chemistry
In the absence of experimental data, computational chemistry provides the only current insights into this molecule. Future research can significantly expand on this.
Quantum Machine Learning (QML): Advanced QML techniques could be employed to predict a range of properties with higher accuracy and speed than traditional methods. halo.science This could include predicting spectroscopic signatures (NMR, IR) to aid in future experimental characterization.
Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's geometry, electronic structure, and vibrational frequencies. mit.edu These predictions can help guide experimental work and interpret spectroscopic data once it is obtained.
Quantitative Structure-Property Relationship (QSPR): By developing QSPR models based on a database of related polyhalogenated aromatic compounds, it may be possible to predict properties like boiling point, solubility, and potential environmental fate. nist.govnist.gov
Future Potential in Novel Non-Biological Applications
While no applications for this compound have been reported, its structure suggests potential uses that could be explored in future research.
Intermediate for Complex Molecules: Polysubstituted benzenes are often valuable intermediates in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. google.com The specific arrangement of functional groups on this compound could make it a precursor for targeted molecular scaffolds.
Materials Science: Polyhalogenated aromatic compounds can serve as building blocks for flame retardants or functional polymers. mdpi.com The bromine and chlorine atoms could be sites for further polymerization or modification.
Liquid Crystals: The rigid, substituted benzene core is a common feature in liquid crystal molecules. Further functionalization could lead to materials with specific mesophase properties.
Broader Implications for Designing Multi-Functional Aromatic Systems
Successfully synthesizing and characterizing this compound would have broader implications beyond the molecule itself. It would serve as a valuable case study in:
Regiocontrol in Synthesis: Developing a selective synthesis for this compound would contribute to the broader toolbox of methods for creating complex substitution patterns on aromatic rings. libretexts.orglibretexts.org
Structure-Property Relationships: Correlating the specific arrangement of the four substituents with experimentally determined properties (e.g., reactivity, spectroscopic data, melting/boiling points) would provide a valuable data point for refining predictive models of aromatic systems.
Design of Molecular Scaffolds: This molecule represents a unique combination of electron-donating (ethoxy, methyl) and electron-withdrawing (bromo, chloro) groups. Understanding its properties could inform the design of new aromatic systems with tailored electronic characteristics for use in materials science and medicinal chemistry.
Q & A
Basic: What are the most reliable synthetic routes for 1-bromo-2-chloro-4-ethoxy-3-methylbenzene, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via Friedel-Crafts alkylation or direct halogenation of a pre-functionalized benzene derivative. For example, introducing the ethoxy group via nucleophilic substitution (e.g., reacting a phenol intermediate with ethyl bromide under basic conditions) . Optimization involves:
- Temperature control : Halogenation reactions (bromine/chlorine) require precise temperatures (e.g., 0–5°C for bromine to avoid polyhalogenation) .
- Catalyst selection : Lewis acids like FeCl₃ or AlCl₃ improve electrophilic substitution efficiency .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate) resolves positional isomers .
Basic: How should researchers characterize this compound to confirm its structure and purity?
Methodological Answer:
Combine spectroscopic and computational methods:
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (Br/Cl signatures) .
- DFT calculations : Compare experimental IR/Raman spectra with B3LYP/6-31G(d) computational models to validate geometry .
Advanced: How do steric and electronic effects influence the regioselectivity of further substitutions on this compound?
Methodological Answer:
The substituents direct reactivity as follows:
- Ethoxy group (-OCH₂CH₃) : Strongly ortho/para-directing via resonance, but steric hindrance at the 4-position (ethoxy) favors substitution at the 5-position .
- Methyl group (-CH₃) : Meta-directing due to inductive effects but sterically shields adjacent positions .
- Halogens (Br/Cl) : Bromine’s higher electronegativity deactivates the ring, while chlorine enhances meta-substitution .
Experimental validation : Use competitive reactions with HNO₃/H₂SO₄ to map substitution patterns .
Advanced: What computational strategies are recommended to model reaction pathways involving this compound?
Methodological Answer:
Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP or M06-2X) to:
- Calculate activation energies for halogen displacement reactions .
- Simulate transition states for nucleophilic aromatic substitution (e.g., SNAr mechanisms) .
- Validate with ab initio molecular dynamics (AIMD) to account for solvent effects (e.g., DMF or THF) .
Software tools : Gaussian 16 or ORCA, using basis sets like def2-TZVP for halogens .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat; use a fume hood for synthesis .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
- Waste disposal : Halogenated waste must be segregated and incinerated in a certified facility .
Advanced: How can researchers resolve contradictions between experimental data and computational predictions for this compound?
Methodological Answer:
- Cross-validate methods : Compare DFT-predicted NMR chemical shifts with experimental data (RMSD < 0.1 ppm for reliability) .
- Re-examine solvent effects : Use COSMO-RS models to adjust for solvent polarity in computational simulations .
- Check isomerization : HPLC or GC-MS can detect unintended isomers formed during synthesis .
Advanced: What strategies are effective for studying this compound’s interactions in biochemical systems?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding affinities with target proteins (e.g., cytochrome P450 enzymes) .
- Enzyme inhibition assays : Measure IC₅₀ values via fluorescence quenching in microplate readers .
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
